

o-Vanillin vs vanillin isomer differences

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Compound Focus: o-Vanillin

CAS No.: 148-53-8

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Chemical Profile and Properties

The core difference between these isomers lies in the position of the hydroxyl (-OH) group on the benzene ring, which significantly influences their physical, chemical, and biological properties [1] [2].

Table 1: Fundamental Characteristics of **o-Vanillin** and Vanillin (*p*-Vanillin)

Property	o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)	Vanillin (4-hydroxy-3-methoxybenzaldehyde)
IUPAC Name	2-Hydroxy-3-methoxybenzaldehyde [1]	4-Hydroxy-3-methoxybenzaldehyde [2]
Appearance	Yellow, fibrous solid [1]	White solid [2]
Melting Point	40–42 °C [1]	81 °C [2]
Boiling Point	265–266 °C [1]	285 °C [2]
Primary Source	Present in extracts/oils of many plants; not a major food additive [1]	Primary component of vanilla bean extract; also produced synthetically [2] [3]
Safety Profile (GHS)	Danger; H302, H315, H317, H318, H319, H335 [1]	Warning; H302, H317, H319 [2]

Property	o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)	Vanillin (4-hydroxy-3-methoxybenzaldehyde)
LD50 (Mice, Oral)	1330 mg/kg [1]	Information not specified in sources

Biological and Pharmacological Activities

The positional isomerism leads to distinct biological interactions and potential applications.

Table 2: Comparison of Biological Activities and Research Applications

Aspect	o-Vanillin	Vanillin (p-Vanillin)
Mutagenic Properties	Potent comutagen (enhances mutation in <i>E. coli</i>) [1].	Not characterized as a comutagen; widely used as a safe flavoring [2].
Antimicrobial Activity	Moderate antifungal and antibacterial properties [1].	Known to have antioxidant and antimicrobial activities [4].
Coordination Chemistry	Acts as a mononegative tridentate ligand with Mn(II) and Co(II) ions [5] [6].	Behaves as a mononegative bidentate ligand with the same metal ions [5] [6].
Primary Research Uses	Study of mutagenesis; synthetic precursor for pharmaceuticals (e.g., antiandrogen Pentomone) [1].	Predominant flavor compound; studies in biosynthesis and biotechnological production [2] [7] [4].

Analytical Differentiation and Experimental Protocols

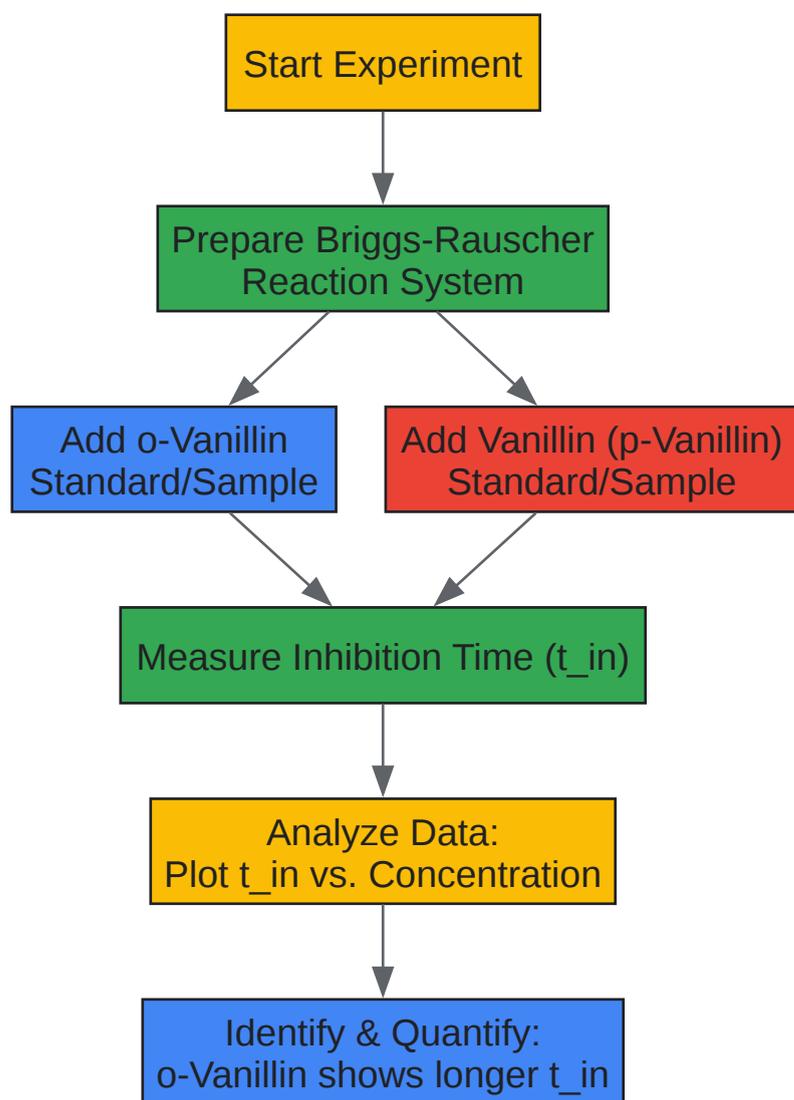
Due to their structural similarity, specific methods are required to distinguish and quantify these isomers.

Experimental Protocol: Differentiation via Briggs-Rauscher Oscillating System

This method exploits the different kinetic effects the isomers have on an oscillating chemical reaction [8].

- **Objective:** To identify and quantify **o-vanillin** and vanillin based on their perturbation effects on a Briggs-Rauscher (BR) oscillating reaction.
- **Reagents and Setup:**
 - Prepare the macrocyclic Ni-complex, NiL₂, as the catalyst, where L is 5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene [8].
 - Prepare standard solutions of **o-vanillin** and vanillin in the concentration range of 2.5×10^{-6} mol/L to 4×10^{-5} mol/L [8].
 - Set up the active Briggs-Rauscher reaction system according to standard protocols with the Ni-complex catalyst.
- **Procedure:**
 - Introduce equal amounts of a standard or sample solution into the active BR system.
 - Measure the **inhibition time (t_{in})**, which is the period for which the oscillations cease after the addition of the analyte.
 - Repeat the process for all standard concentrations of both isomers.
- **Data Analysis:**
 - Plot the inhibition time (t_{in}) against the concentration of the standard for both **o-vanillin** and vanillin.
 - The system produces two distinct, linear regression curves for the isomers, allowing for their identification and quantification. **o-Vanillin** consistently produces a **longer inhibition time** than vanillin at the same concentration [8].

The following diagram illustrates the experimental workflow for this analytical method:



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Experimental workflow for differentiating vanillin isomers using the Briggs-Rauscher oscillating system.

Synthesis of Metal Complexes

The different coordination behaviors of these isomers can be used to synthesize and characterize distinct metal complexes, which is relevant for drug development [5].

- **Synthesis of Hydrazone Ligands:**
 - React 2-hydrazinyl-2-oxo-N-phenylacetamide separately with **o-vanillin** and vanillin to produce the respective hydrazone ligands (denoted as H2L1 from vanillin and H2L2 from **o-vanillin**) [5].
- **Synthesis of Metal Complexes:**

- Add an ethanolic solution of the hydrazone ligand (H2L1 or H2L2) to an aqueous solution of metal salt (e.g., Mn(II) or Co(II) chloride) in a molar ratio of approximately 2:1 (ligand to metal).
- Adjust the pH to 7-8 using a sodium acetate solution and reflux the mixture for several hours.
- Cool the solution; the formed complexes can be filtered, washed, and dried [5].
- **Characterization:**
 - **Elemental Analysis:** Confirm the composition [5].
 - **IR Spectroscopy:** **o-Vanillin**-based ligand (H2L2) coordinates as a tridentate ligand, while vanillin-based (H2L1) acts as a bidentate ligand. This is evident from the shifts in vibrational frequencies of the C=O, C=N, and C-O groups [5].
 - **Magnetic Measurements & UV-Vis Spectroscopy:** Confirm the octahedral geometry around the metal center in both cases [5].

Conclusion

In summary, while **o-vanillin** and vanillin are structural isomers, their divergent properties make them suited for entirely different applications. Vanillin is primarily a flavor agent, whereas **o-vanillin** is a more specialized compound for mutagenesis research and pharmaceutical synthesis. The Briggs-Rauscher oscillating method and metal complex synthesis are two reliable techniques for their analytical and chemical differentiation.

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To cite this document: Smolecule. [o-Vanillin vs vanillin isomer differences]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b588619#o-vanillin-vs-vanillin-isomer-differences]

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